molecular formula C19H22F3N5O2 B2709598 4-morpholino-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide CAS No. 2034520-37-9

4-morpholino-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide

Cat. No. B2709598
M. Wt: 409.413
InChI Key: YCTLFYFWPWUCOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Synthesis Analysis

The synthesis of triazole derivatives has been a subject of interest in medicinal chemistry . The literature suggests that substituted 1,2,4-triazole analogues have been synthesized and studied for their antimicrobial, antioxidant, and antiviral potential .


Molecular Structure Analysis

Triazoles exist in two tautomeric forms, i.e., 1,2,3-triazole and 1,2,4-triazole, depending upon the position of the nitrogen atoms in the rings .

Scientific Research Applications

Chemical Reactivity and Structural Diversity

This compound's framework allows for a variety of chemical reactions, leading to the synthesis of complex heterocyclic compounds. For instance, the interaction with enaminones and aminoheterocycles can yield azolopyrimidines, azolopyridines, and quinolines, showcasing its versatility in synthesizing polyazaheterocycles with potential pharmacological activities (Almazroa, Elnagdi, & El‐Din, 2004). Such reactions underscore the utility of this compound in generating novel structures for further biological evaluation.

Biological Activities

The morpholine and triazole moieties present in this compound's structure are significant for their potential biological activities. Morpholine derivatives have been synthesized and evaluated for their antimicrobial activities, indicating the relevance of this structural unit in designing compounds with potential therapeutic applications (Bektaş et al., 2007). Furthermore, the synthesis of novel triazole derivatives has shown promising antimicrobial activity, suggesting that incorporating these moieties could lead to effective antimicrobial agents (Sahin et al., 2012).

Additionally, compounds with similar structures have demonstrated significant antitumor activities. For example, derivatives synthesized through condensation reactions exhibited effective inhibition on cancer cell proliferation, highlighting the potential of such compounds in cancer research (Lu et al., 2017; Ji et al., 2018).

Future Directions

Given the wide range of biological activities exhibited by triazole compounds, they continue to be a focus of research in the development of new therapeutic agents . The design and synthesis of new triazole derivatives with enhanced activity and selectivity are areas of ongoing study.

properties

IUPAC Name

4-morpholin-4-yl-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N5O2/c20-19(21,22)14-5-6-27-16(11-14)24-25-17(27)12-23-18(28)13-1-3-15(4-2-13)26-7-9-29-10-8-26/h1-4,14H,5-12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTLFYFWPWUCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CNC(=O)C3=CC=C(C=C3)N4CCOCC4)CC1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-morpholino-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide

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